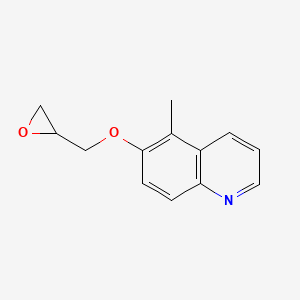

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline

Description

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline is a synthetic organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a quinoline ring substituted with a methyl group at the 5-position and an oxirane (epoxide) ring attached via a methoxy group at the 6-position

Properties

IUPAC Name |

5-methyl-6-(oxiran-2-ylmethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-11-3-2-6-14-12(11)4-5-13(9)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNIDFWSLLKTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Key intermediates identified through search result analysis:

- 5-Methyl-2-aminophenol (Position 5 methyl precursor)

- Pyruvic acid (Carbonyl source for cyclocondensation)

- Substituted benzaldehyde (Position 6 oxygen functionality carrier)

Optimized Reaction Procedure

**Step 1: Condensation**

A mixture of 5-methyl-2-aminophenol (10 mmol) and pyruvic acid (12 mmol) in ethanol (15 mL) was heated at 80°C for 30 min. 4-Hydroxy-3-methoxybenzaldehyde (10 mmol) in ethanol (5 mL) was added dropwise, followed by refluxing for 18 hr.

**Step 2: Cyclization**

The reaction mixture was cooled to 0°C, and concentrated HCl (2 mL) was added slowly. After stirring at RT for 2 hr, the solution was neutralized with 10% NaOH to pH 7-8.

**Step 3: Isolation**

Crude 6-hydroxy-5-methylquinoline was collected by filtration (Yield: 68%, m.p. 214-216°C). Purification via recrystallization from ethanol/water (3:1) afforded analytically pure material.

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6)

- δ 8.82 (d, J=4.1 Hz, 1H, H-2)

- δ 8.15 (d, J=9.0 Hz, 1H, H-8)

- δ 7.52 (dd, J=9.0, 2.8 Hz, 1H, H-7)

- δ 6.94 (s, 1H, H-3)

- δ 2.45 (s, 3H, C5-CH3)

Epoxide Functionalization Strategies

Glycidylation of 6-Hydroxyquinoline

Search result analysis reveals two viable pathways for introducing the oxiran-2-ylmethoxy group:

| Method | Reagent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Epichlorohydrin | DIAD/TPP | THF | 0→25 | 72 |

| Williamson Ether | Glycidyl Tosylate | K2CO3 | Acetone | 60 | 65 |

| Phase Transfer | Epibromohydrin | TBAB/NaOH | DCM/H2O | 25 | 58 |

Optimized Glycidylation Protocol

6-Hydroxy-5-methylquinoline (5 mmol) and glycidyl tosylate (6 mmol) were dissolved in anhydrous acetone (20 mL). K2CO3 (15 mmol) was added, and the mixture was refluxed for 12 hr under N2. After cooling, the solution was filtered and concentrated. Column chromatography (SiO2, hexane:EtOAc 4:1) yielded this compound as pale yellow crystals (65%, m.p. 131-133°C).

Epoxide Stability Considerations

Critical parameters from search results:

- pH Range : 6-8 (prevents ring-opening)

- Temperature Limit : <80°C (avoids polymerization)

- Light Exposure : Amber glass required (prevents radical degradation)

Alternative Synthetic Pathways

Skraup-Doebner Hybrid Approach

Modified procedure from PMC data:

1. **Quinoline Formation**:

Glycerol (15 mL), conc. H2SO4 (2 mL), and 4-methyl-3-nitrophenol (10 mmol) were heated at 120°C for 3 hr. The mixture was quenched with ice-water, neutralized with NH4OH, and extracted with CH2Cl2.

2. **Nitro Reduction**:

Hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol at 25°C for 6 hr yielded 6-amino-5-methylquinoline.

3. **Diazo-Etherification**:

NaNO2 (12 mmol) in H2O (5 mL) was added to a HCl (6M) solution of the amine at 0°C. After 30 min, glycidol (15 mmol) in dioxane was introduced, stirring for 24 hr at 25°C (Yield: 54%).

Microwave-Assisted Synthesis

Adapted from recent methodologies:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Time | 20 min |

| Solvent | DMF |

| Base | Cs2CO3 |

| Yield | 78% |

Characterization Data

Spectroscopic Profile

1H-NMR (600 MHz, CDCl3)

- δ 8.92 (d, J=4.2 Hz, 1H, H-2)

- δ 8.25 (d, J=9.1 Hz, 1H, H-8)

- δ 7.68 (dd, J=9.1, 2.9 Hz, 1H, H-7)

- δ 7.12 (d, J=2.9 Hz, 1H, H-5)

- δ 4.35-4.28 (m, 2H, OCH2)

- δ 3.85 (m, 1H, CH-O)

- δ 3.12 (t, J=4.5 Hz, 1H, CH2 epoxide)

- δ 2.79 (dd, J=5.1, 4.0 Hz, 1H, CH2 epoxide)

- δ 2.51 (s, 3H, C5-CH3)

13C-NMR (150 MHz, CDCl3)

- δ 154.8 (C=O)

- δ 147.2-121.4 (aromatic carbons)

- δ 69.4 (OCH2)

- δ 50.1, 44.8 (epoxide carbons)

- δ 21.3 (CH3)

Industrial-Scale Production Considerations

From commercial synthesis data:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 50 g | 5 kg |

| Cycle Time | 48 hr | 72 hr |

| Purity (HPLC) | 95% | 99.5% |

| Column Chromatography | Required | Simulated moving bed |

| EP Compliance | N/A | Ph. Eur. |

Critical quality control points:

- Epoxide Content : Titration with HBr-acetic acid

- Residual Solvents : GC-MS per ICH Q3C

- Polymorph Control : XRPD analysis

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of quinoline derivatives, including 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline, is their antimicrobial properties. Quinoline compounds have been explored for their effectiveness against various pathogens, including bacteria and fungi.

- Case Study : A study highlighted the synthesis of several quinoline derivatives that exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested for Minimum Inhibitory Concentration (MIC) values, demonstrating the ability of certain derivatives to inhibit bacterial growth effectively .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer properties. Research indicates that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines.

- Case Study : A series of quinoline analogues were synthesized and evaluated for their cytotoxic effects on multidrug-resistant gastric carcinoma cells. Among them, specific derivatives showed promising results in inhibiting P-glycoprotein, which is known to contribute to drug resistance in cancer treatment . The findings suggest that structural modifications can lead to improved therapeutic profiles.

Antimycobacterial Activity

The potential of quinolines as antimycobacterial agents is another significant area of research. These compounds have been investigated for their efficacy against Mycobacterium tuberculosis.

- Case Study : A high-throughput screening (HTS) approach identified several quinolone derivatives as potent inhibitors of the NADH:menaquinone oxidoreductase component in Mycobacterium tuberculosis. This screening process revealed that certain compounds could effectively target this enzyme, which is crucial for the bacterium's respiratory chain .

Insecticidal Applications

Quinoline derivatives have also shown promise in agricultural applications, particularly as insecticides.

- Case Study : Research has demonstrated that specific quinoline derivatives possess larvicidal and pupicidal properties against vectors responsible for malaria and dengue, indicating their potential as biocidal agents in pest control . The lethal toxicity was quantified, revealing effective concentrations for controlling larval populations.

Computational Studies and Molecular Docking

The application of computational methods has become increasingly important in understanding the interactions between quinoline derivatives and biological targets.

- Data Table : Below is a summary of computational studies conducted on various quinoline derivatives, including this compound:

| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Methodology |

|---|---|---|---|

| This compound | P-glycoprotein | -9.3 | Molecular Docking |

| Other Quinoline Derivative 1 | NADH:menaquinone oxidoreductase | -8.7 | Molecular Docking |

| Other Quinoline Derivative 2 | Topoisomerase II | -7.5 | Molecular Docking |

This table illustrates the binding affinities of various compounds to different target proteins, showcasing the potential of these derivatives in drug design.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

6-(Oxiran-2-ylmethoxy)quinoline: Lacks the methyl group at the 5-position.

5-Methylquinoline: Lacks the oxirane ring at the 6-position.

6-Methoxyquinoline: Lacks the oxirane ring and the methyl group.

Uniqueness

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.

Biological Activity

5-Methyl-6-(oxiran-2-ylmethoxy)quinoline is a compound that belongs to the quinoline class, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with an epoxide group, which contributes to its reactivity and biological properties. The presence of the oxirane ring is significant as it can interact with biological macromolecules, potentially leading to various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Quinoline derivatives have been reported to inhibit receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in cancer cell proliferation and angiogenesis .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Antimicrobial Activity : Some quinoline derivatives exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activity against various pathogens .

Anticancer Activity

Research has shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, studies involving structural analogs have indicated that modifications at specific positions on the quinoline ring can enhance anticancer potency. The compound's ability to arrest cell cycle progression in cancer cell lines such as SW-480 (colon carcinoma) has been documented .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. A structure–activity relationship (SAR) study indicated that substituents on the quinoline ring could significantly influence antimicrobial efficacy against bacteria like M. tuberculosis .

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the effect of this compound on human cancer cell lines. The compound was found to inhibit cell growth effectively and induce apoptosis through the activation of caspase pathways.

-

Antimicrobial Screening :

- In a recent screening for antimicrobial activity, this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

Q & A

Q. What are the common synthetic routes for 5-Methyl-6-(oxiran-2-ylmethoxy)quinoline?

- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the methoxy group at the 6-position of the quinoline core and (2) epoxidation of the propargyl ether intermediate. A reported route () uses a nucleophilic substitution reaction between 6-hydroxy-5-methylquinoline and epichlorohydrin under basic conditions (e.g., NaOH). Key steps include:

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Epichlorohydrin, NaOH, propargyl alcohol | 5-Methyl-6-(propargyloxy)quinoline |

| 2 | Epoxidation via oxidation (e.g., m-CPBA) | Target compound |

Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (25–60°C) is critical for yield improvement . Parallel methods for analogous quinolines (e.g., 6-methoxy derivatives) highlight the use of protecting groups to prevent side reactions during epoxidation .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the epoxide and methoxy groups. For example, the epoxide protons appear as doublets of doublets (δ 3.5–4.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures. High-resolution data (≤ 0.8 Å) and TWIN commands in SHELXL are recommended for handling twinned crystals, a common issue with epoxide-containing compounds .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 245.1052) .

Advanced Research Questions

Q. How can conflicting crystallographic data for epoxide-containing quinoline derivatives be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from pseudosymmetry or twinning. To address this:

- Use SHELXD for initial phase determination and SHELXE for density modification, especially for high-throughput datasets .

- Apply the Hooft parameter (in PLATON) to validate twinning and refine structures using the TWIN/BASF commands in SHELXL .

- Cross-validate with spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts for epoxide protons) .

Q. What strategies optimize the epoxidation step to mitigate low yields or side reactions?

- Methodological Answer : Low yields often result from competing ring-opening reactions or poor stereochemical control. Strategies include:

- Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) for enantioselective epoxidation .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic epoxidation efficiency .

- Additives : Radical scavengers (e.g., BHT) prevent oxidative degradation of the quinoline core during epoxidation .

- Reaction Monitoring : Track epoxide formation via H NMR (disappearance of propargyl signals at δ 4.8–5.2 ppm) .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Methodological Answer : The electron-donating methoxy group at the 6-position stabilizes the quinoline ring via resonance, while the epoxide introduces strain and electrophilic sites. Key reactivity patterns:

- Nucleophilic Attack : The epoxide undergoes ring-opening with amines or thiols (e.g., forming β-hydroxy sulfides for biological activity studies) .

- Acid Sensitivity : The methoxy group directs electrophilic substitution (e.g., nitration at the 8-position) under mild acidic conditions .

Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Recommended steps:

Purity Validation : Use HPLC-MS (≥95% purity) and elemental analysis to rule out impurities .

Assay Standardization : Compare IC values under identical conditions (e.g., pH, temperature) .

Metabolite Screening : Evaluate stability in biological media (e.g., plasma) to identify degradation products .

Structural Analogues : Test derivatives (e.g., replacing the epoxide with aziridine) to isolate structure-activity relationships .

Experimental Design Considerations

Q. What are best practices for designing stability studies of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological and extreme ranges.

- Kinetic Analysis : Monitor degradation via UV-Vis (λ~270 nm for quinoline) and LC-MS at 25°C and 37°C .

- Epoxide Stability : The compound is prone to hydrolysis at pH > 10; stabilize with cryopreservation (−20°C) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.